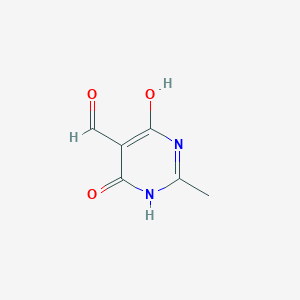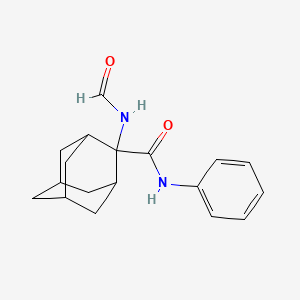
C.I. Reactive Yellow 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Reactive Yellow 7 is a synthetic dye belonging to the class of reactive dyes, which are widely used in the textile industry for dyeing cellulosic fibers such as cotton. Reactive dyes form a covalent bond with the fiber, resulting in excellent wash and light fastness properties. This compound is known for its bright yellow hue and is used in various applications beyond textiles, including biological staining and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C.I. Reactive Yellow 7 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions. The specific aromatic amine and coupling component used can vary, but common choices include aniline derivatives and phenolic compounds.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves the following steps:
Diazotization: An aromatic amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or naphthol derivative, under controlled conditions to form the dye.
Purification: The crude dye is purified through filtration, washing, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: C.I. Reactive Yellow 7 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The reactive group in the dye can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions or amines.
Hydrolysis: The dye can hydrolyze in the presence of water, especially under alkaline conditions, leading to the formation of hydrolyzed dye products.
Oxidation and Reduction: The dye can undergo redox reactions, although these are less common in typical dyeing processes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or other strong bases are commonly used.
Hydrolysis: Alkaline conditions, often achieved with sodium hydroxide, facilitate hydrolysis.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired reaction.
Major Products Formed:
Hydrolyzed Dye Products: Resulting from the hydrolysis of the dye.
Substituted Products: Formed through nucleophilic substitution reactions.
Scientific Research Applications
C.I. Reactive Yellow 7 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed as a staining agent for biological tissues and cells, aiding in the visualization of cellular structures.
Industry: Utilized in various industrial processes, including the dyeing of textiles, paper, and leather.
Mechanism of Action
The mechanism of action of C.I. Reactive Yellow 7 involves the formation of covalent bonds with the substrate, typically through nucleophilic substitution reactions. The reactive group in the dye, often a halogenated triazine or vinyl sulfone, reacts with nucleophilic sites on the substrate, such as hydroxyl or amino groups. This covalent bonding ensures strong attachment of the dye to the substrate, resulting in high fastness properties.
Comparison with Similar Compounds
- C.I. Reactive Yellow 145
- C.I. Reactive Yellow 186
- C.I. Reactive Red 195
- C.I. Reactive Blue 194
These compounds share the common feature of forming covalent bonds with substrates, but each has unique properties that make them suitable for different applications.
Properties
CAS No. |
12226-46-9 |
|---|---|
Molecular Formula |
CoSi2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




